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Compound of Interest

Compound Name: Vernakalant

Cat. No.: B1244702 Get Quote

Vernakalant, initially identified as RSD1235, is a multi-ion channel blocking antiarrhythmic

agent developed for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.

Its development represents a targeted approach to creating an atrial-selective drug, aiming to

minimize the ventricular proarrhythmic effects common to other antiarrhythmics. This guide

provides a detailed history of its discovery, preclinical evaluation, extensive clinical trial

program, and regulatory journey.

Discovery and Preclinical Development
Vernakalant was discovered by Cardiome Pharma Corp. (formerly Nortran Pharmaceuticals)

as part of a program to identify novel compounds for the treatment of atrial arrhythmias.[1] The

drug was designed to exhibit atrial-selective electrophysiological effects, a characteristic sought

after to enhance safety by reducing the risk of ventricular arrhythmias.[2][3]

Mechanism of Action
Vernakalant exerts its antiarrhythmic effect by blocking multiple cardiac ion channels, with a

more pronounced effect on atrial tissue, particularly at high heart rates characteristic of AF.[4][5]

Its mechanism involves:

Blockade of Atrial-Specific Potassium Channels: Vernakalant potently blocks the ultra-

rapidly activating delayed rectifier potassium current (IKur), carried by the Kv1.5 channel,

and the acetylcholine-activated potassium current (IK,ACh), carried by the Kir3.1/3.4
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channel.[6][7] These channels are predominantly expressed in the atria, contributing

significantly to the drug's atrial selectivity.[7]

Rate-Dependent Sodium Channel Blockade: The drug blocks voltage-gated sodium

channels (INa) in a frequency- and voltage-dependent manner.[5][6] This means its blocking

effect is stronger at the rapid heart rates seen during AF and in the more depolarized atrial

cells, which helps to slow conduction and terminate the arrhythmia.[7] The unbinding kinetics

are rapid, so the effect is minimal at normal heart rates.[5]

Other Channel Effects: Vernakalant also blocks the transient outward potassium current

(Ito), which is more involved in atrial than ventricular repolarization.[6] It has a minimal

blocking effect on the rapidly activating delayed rectifier potassium current (IKr), the channel

associated with the risk of Torsades de Pointes (TdP), which contributes to its favorable

safety profile regarding ventricular proarrhythmia.[5][7]

This multi-channel blockade prolongs the atrial effective refractory period (ERP) and slows

atrioventricular (AV) nodal conduction without significantly affecting the ventricular ERP.[5][8][9]
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Caption: Mechanism of Action of Vernakalant.

Preclinical Animal Models
The efficacy and atrial selectivity of vernakalant were confirmed in various preclinical animal

models. Studies in canine, rabbit, and goat models of atrial fibrillation demonstrated that

vernakalant could effectively terminate induced AF while having minimal effects on ventricular

electrophysiology.[10][11][12][13][14] These studies were crucial in establishing the proof-of-

concept for an atrial-selective antiarrhythmic agent and supported the decision to advance

RSD1235 into clinical development.

Clinical Development
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The clinical development program for vernakalant was extensive, encompassing Phase I, II,

and III trials for the intravenous formulation, as well as studies for a potential oral formulation.
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Caption: Vernakalant Drug Development Workflow.

Phase I and Pharmacokinetics
Initial Phase I studies in healthy volunteers established the safety, tolerability, and

pharmacokinetic profile of intravenous vernakalant. The drug is rapidly distributed and

metabolized primarily via O-demethylation by the CYP2D6 enzyme, with glucuronidation being

the main pathway in poor metabolizers.[6][15] The elimination half-life is approximately 3 hours

in normal CYP2D6 metabolizers and 5.5 hours in poor metabolizers.[15]

Pharmacokinetic Parameter Value

Metabolism CYP2D6 (primary), Glucuronidation

Elimination Half-life ~3 hours (extensive metabolizers)[15]

~5.5 hours (poor metabolizers)[15]

Protein Binding Low (53-56% free)[8][15]

Volume of Distribution ~2 L/kg[6]

Total Body Clearance ~0.41 L/hr/kg[6]

Phase II Clinical Trials
The Conversion of Recent Onset Atrial Fibrillation Trial (CRAFT) was a key Phase II dose-

ranging study that provided the first clinical evidence of vernakalant's efficacy.[7]

Experimental Protocol (CRAFT Study):

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial.[7]

Patient Population: 56 patients with recent-onset AF (3 to 72 hours duration).[7]

Intervention: Patients were randomized to placebo or one of two vernakalant dose

groups. Dosing involved an initial 10-minute infusion (0.5 mg/kg or 2 mg/kg) followed by a
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15-minute observation period. If AF persisted, a second 10-minute infusion was

administered (1 mg/kg or 3 mg/kg).[7]

Primary Endpoint: Conversion of AF to sinus rhythm.[1]

CRAFT Study (Phase II)
Results

High-Dose Vernakalant Placebo

Patients (n) - -

Conversion Rate 61%[7] 5%[7]

Median Time to Conversion 14 minutes[7] N/A

The positive results of the CRAFT study, demonstrating rapid and effective conversion with no

serious adverse events, supported the progression to larger Phase III trials.[7]

Phase III Clinical Trials
The efficacy and safety of intravenous vernakalant were further established in a series of

large-scale Phase III trials, primarily the Atrial arrhythmia Conversion Trials (ACT) and the

AVRO study.

General Experimental Protocol (ACT I, III, AVRO):

Study Design: Randomized, double-blind, placebo-controlled (ACT I, III) or active-

controlled (AVRO) trials.[5][16][17]

Patient Population: Adult patients with symptomatic, recent-onset AF (typically 3 hours to 7

days).[16][18] Exclusion criteria included significant heart failure (NYHA Class III/IV),

recent acute coronary syndrome, severe aortic stenosis, and significant QT prolongation

(>440 ms).[10][17]

Intervention (Vernakalant Arm): A 10-minute intravenous infusion of vernakalant at 3

mg/kg. If AF persisted after a 15-minute observation period, a second 10-minute infusion

of 2 mg/kg was administered.[5][7][16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.openaccessjournals.com/articles/vernakalant-hydrochloride-in-the-treatment-of-atrial-fibrillation-a-review-of-the-latest-clinical-evidence.pdf
https://pubmed.ncbi.nlm.nih.gov/17596113/
https://www.openaccessjournals.com/articles/vernakalant-hydrochloride-in-the-treatment-of-atrial-fibrillation-a-review-of-the-latest-clinical-evidence.pdf
https://www.openaccessjournals.com/articles/vernakalant-hydrochloride-in-the-treatment-of-atrial-fibrillation-a-review-of-the-latest-clinical-evidence.pdf
https://www.openaccessjournals.com/articles/vernakalant-hydrochloride-in-the-treatment-of-atrial-fibrillation-a-review-of-the-latest-clinical-evidence.pdf
https://www.openaccessjournals.com/articles/vernakalant-hydrochloride-in-the-treatment-of-atrial-fibrillation-a-review-of-the-latest-clinical-evidence.pdf
https://www.benchchem.com/product/b1244702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639220/
https://pubmed.ncbi.nlm.nih.gov/18332267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4101194/
https://pubmed.ncbi.nlm.nih.gov/18332267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5295492/
https://www.ahajournals.org/doi/10.1161/circulationaha.107.723866
https://pmc.ncbi.nlm.nih.gov/articles/PMC4101194/
https://www.benchchem.com/product/b1244702?utm_src=pdf-body
https://www.benchchem.com/product/b1244702?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639220/
https://www.openaccessjournals.com/articles/vernakalant-hydrochloride-in-the-treatment-of-atrial-fibrillation-a-review-of-the-latest-clinical-evidence.pdf
https://pubmed.ncbi.nlm.nih.gov/18332267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Endpoint: The proportion of patients who successfully converted from AF to sinus

rhythm for at least one minute within 90 minutes of the start of the drug infusion.[16][17]

Patient with Recent-Onset AF
(3h to 7d)

Randomization
(2:1 Vernakalant:Placebo)

Infusion 1:
Vernakalant (3 mg/kg)

over 10 min

Vernakalant Arm

Infusion 1:
Placebo

over 10 min

Placebo Arm

15 min
Observation Period

AF Persists?

Infusion 2:
Vernakalant (2 mg/kg)

over 10 min

Yes (Vernakalant Arm)

Infusion 2:
Placebo

over 10 min

Yes (Placebo Arm)

Primary Endpoint Assessment:
Conversion to SR within 90 min?

No (Converted)

Success:
Converted to SR

Yes

Failure:
Remains in AF

No
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Caption: Experimental Workflow of a Pivotal ACT Trial.

Key Phase III
Intravenous
Vernakalant
Trials

ACT I[10][16] ACT III[5][18]
ACT II (Post-
Op)[5][7]

AVRO (vs.
Amiodarone)
[8][19]

Patient

Population
AF (3h - 7d) AF (3h - 7d)

Post-cardiac

surgery AF (3h -

72h)

AF (3h - 48h)

Comparator Placebo Placebo Placebo Amiodarone

Patients (n,

Vernakalant)
145 86 100 116

Patients (n,

Comparator)
75 84 50 116

Conversion Rate

at 90 min

(Vernakalant)

51.7% 51.2% 47.0% 51.7%

Conversion Rate

at 90 min

(Comparator)

4.0% 3.6% 14.0% 5.2%

Statistical

Significance (p-

value)

<0.001 <0.001 <0.001 <0.0001

Median Time to

Conversion (min)
11 8 12 11

Common

Adverse Events

Dysgeusia,

Sneezing,

Paresthesia

Dysgeusia,

Sneezing,

Paresthesia

Dysgeusia,

Sneezing,

Hypotension

Dysgeusia,

Sneezing,

Hypotension

The results across the Phase III program were remarkably consistent, showing that

approximately 50% of patients with recent-onset AF treated with vernakalant converted to
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sinus rhythm within 90 minutes, compared to rates of less than 5% for placebo and amiodarone

within the same timeframe.[17] Conversion was rapid, typically occurring within 8-12 minutes.

[5][7] The most common side effects were transient and included dysgeusia (taste

disturbance), sneezing, and paresthesia.[16] Hypotension was the most frequent serious

adverse event.[7][16]

Oral Formulation Development
An oral formulation of vernakalant was developed for the long-term maintenance of sinus

rhythm to prevent AF recurrence. A Phase IIb randomized, placebo-controlled study evaluated

its efficacy and safety.[20][21]

Experimental Protocol (Oral Phase IIb):

Study Design: Randomized, double-blind, placebo-controlled trial.[20][21]

Patient Population: 735 patients with nonpermanent AF who entered a 90-day

maintenance phase after cardioversion.[20]

Intervention: Patients were randomized to receive vernakalant (150 mg, 300 mg, or 500

mg twice daily) or placebo.[20][21]

Primary Endpoint: Time to the first recurrence of symptomatic, sustained AF.[20]

Oral Vernakalant Phase IIb
Study Results

Vernakalant (500 mg BID) Placebo

Patients (n) 150 160

Median Time to AF Recurrence >90 days[20][21] 29 days[20][21]

Hazard Ratio (p-value) 0.735 (p=0.0275)[20] -

Patients in Sinus Rhythm at

Day 90
49%[20][21] 36%[20][21]

The 500 mg twice-daily dose was effective in prolonging the time to AF recurrence and was

well-tolerated, with no proarrhythmic events observed.[20][21] However, further development of
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the oral formulation was later halted.[5]

Regulatory History
Vernakalant's journey to market has been mixed. After its initial development by Cardiome,

rights were acquired by Merck in 2009 before being returned in 2012.[15]

European Union: In September 2010, the intravenous formulation of vernakalant was

granted marketing approval by the European Commission under the brand name Brinavess.

[15][22] It is indicated for the rapid conversion of recent-onset AF (≤7 days for non-surgery

patients and ≤3 days for post-cardiac surgery patients).[17][22]

United States: The regulatory path in the U.S. has been challenging. In 2007, an FDA

Advisory Committee voted to recommend approval.[15][23] However, in 2008, the FDA

issued a non-approvable letter, requesting additional information.[15] After further data

collection, a resubmitted New Drug Application was discussed in December 2019, but the

Advisory Committee voted against recommending approval, citing an unfavorable benefit-

risk profile.[15][23][24] As a result, vernakalant is not approved for use in the United States.

[24]

Conclusion
The development of vernakalant (RSD1235) was a scientifically driven effort to create a safer,

more effective treatment for the acute termination of atrial fibrillation. Its novel, relatively atrial-

selective mechanism of action translates to rapid conversion of AF to sinus rhythm, a finding

consistently demonstrated across a robust clinical trial program. While it has become a

valuable therapeutic option in Europe and other regions, regulatory hurdles have prevented its

availability in the United States. The history of vernakalant provides a comprehensive case

study in modern antiarrhythmic drug development, highlighting both the successes in targeted

pharmacology and the complexities of the global regulatory landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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